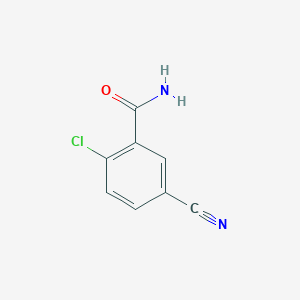

2-Chloro-5-cyanobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

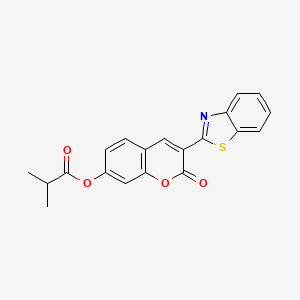

“2-Chloro-5-cyanobenzamide” is a chemical compound with the molecular formula C8H5ClN2O . It’s a compound that can be used in various chemical reactions and has potential applications in different fields.

Synthesis Analysis

There are several methods for the synthesis of compounds similar to “2-Chloro-5-cyanobenzamide”. One synthetic strategy involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . Another approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .

Molecular Structure Analysis

The molecular structure of “2-Chloro-5-cyanobenzamide” can be confirmed by various methods such as single-crystal X-ray diffraction (XRD), powder XRD, proton Fourier transform nuclear magnetic resonance (FT-NMR), and Fourier transform infrared investigations .

Chemical Reactions Analysis

“2-Chloro-5-cyanobenzamide” can participate in various chemical reactions. For instance, it can undergo iodination, substitution, a Sandmeyer reaction, and hydrolysis under alkaline conditions . It can also be used in the synthesis of 2-aminobenzoxazoles and their N-substituted analogues .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-5-cyanobenzamide” can be analyzed using various techniques. For instance, thermogravimetric analysis and differential thermal curves can be used to examine its thermal stability and kinetic parameters . Its electrical conductivity and dielectric behavior can be investigated with variations in frequency and temperature .

Applications De Recherche Scientifique

Antidiabetic Research

A notable application of 2-Chloro-5-cyanobenzamide derivatives is in the field of antidiabetic research. Derivatives of this compound have been synthesized and analyzed for their potential as antidiabetic agents. One study synthesized a series of derivatives and conducted in vitro studies against α-glucosidase, identifying a compound with significant inhibitory activity. The study also explored molecular docking and dynamic simulation studies to understand the interaction of these compounds with the active site residues of the target proteins. This research highlights the potential of 2-Chloro-5-cyanobenzamide derivatives in developing new treatments for diabetes (Thakral, Narang, Kumar, & Singh, 2020).

Vibrational and Quantum Chemical Studies

Another scientific application involves the structural and vibrational study of 2-Chloro-5-cyanobenzamide compounds. For instance, research has been conducted on the vibrational frequencies and structural configurations of derivatives like 5-chloro-2-hydroxybenzamide using techniques such as Fourier transform infrared (FTIR) and FT-Raman spectroscopy. These studies provide valuable insights into the effects of different groups and hydrogen bonding on the characteristic frequencies and properties of the compound, which can be crucial in the design of pharmaceuticals and materials (Arjunan, Kalaivani, Ravindran, & Mohan, 2011).

Antiviral Research

Research has also explored the potential of 5-chlorobenzotriazole derivatives, related to 2-Chloro-5-cyanobenzamide, in antiviral applications. New derivatives have been synthesized and tested for antiviral activity against a range of RNA and DNA viruses. These studies aim to identify lead compounds for future drug development, highlighting the significance of 2-Chloro-5-cyanobenzamide derivatives in the field of antiviral research (Ibba et al., 2018).

Anticancer Research

The derivatives of 2-Chloro-5-cyanobenzamide have also been investigated for their potential anticancer properties. Research has been focused on optimizing niclosamide derivatives, related to this compound, for the development of new potential anticancer agents. These studies involve testing the derivatives against various human cancer cells and evaluating their effects on cellular mechanisms like the nuclear factor-kappa B (NFκB) and mitochondria transmembrane potential (MTP). Such research is crucial for the development of novel anticancer treatments (Tang et al., 2017).

Mécanisme D'action

While the exact mechanism of action for “2-Chloro-5-cyanobenzamide” is not specified, similar compounds have been found to interact with various biological targets. For example, 2-chloro-5-nitro-N-phenylbenzamide has been found to interact with Nuclear receptor coactivator 2, Peroxisome proliferator-activated receptor gamma, and Retinoic acid receptor RXR-alpha .

Orientations Futures

The future directions for “2-Chloro-5-cyanobenzamide” could involve further exploration of its potential applications in various fields. For instance, its use in the synthesis of 2-aminobenzoxazoles and their N-substituted analogues could be further explored . Additionally, its potential applications in medicinal and agricultural chemistry could be investigated .

Propriétés

IUPAC Name |

2-chloro-5-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRIVUDMYFJZND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2512580.png)

![9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2512582.png)

![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2512583.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B2512585.png)

![Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride](/img/structure/B2512595.png)